

Allyl Iodide: A Technical Guide to Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: Allyl iodide

Cat. No.: B1293787

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and detailed applications of **allyl iodide**. It is designed to serve as a critical resource for professionals in research, and drug development, offering a consolidated reference for sourcing, handling, and utilizing this versatile reagent.

Commercial Availability and Suppliers

Allyl iodide is readily available from a variety of chemical suppliers globally, catering to both research and industrial scales. It is typically offered in purities ranging from 97% to over 98%, often stabilized with copper to prevent decomposition.[1][2] The compound is a pale yellow to reddish-brown liquid, and its stability can be affected by exposure to light and air.[3]

Below is a summary of prominent suppliers and their typical product specifications:

Supplier	Purity/Grade	Stabilizer	Available Quantities
Thermo Fisher Scientific	97%	Stabilized	25 mL
Sigma-Aldrich (Merck)	98%	Copper	25 g, 100 g
TCI America	>98.0% (GC)	Copper chip	25 g, 100 g, 500 g
Alpha Chemika	98% (Laboratory Grade)	Not specified	500 mL
Oakwood Chemical	Not specified	Copper	Not specified
Infinium Pharmachem	Not specified	Not specified	Not specified

This table is not exhaustive and represents a selection of major suppliers. Researchers should consult individual supplier websites for the most current product information and availability.

Synthesis of Allyl Iodide

Allyl iodide can be synthesized through several methods, with the Finkelstein reaction being a common and efficient laboratory-scale approach.^{[4][5]} This reaction involves the treatment of an allyl halide (typically allyl bromide or allyl chloride) with an excess of sodium iodide in a suitable solvent, such as acetone.^{[5][6]} The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the reaction to completion.^{[5][6]}

This protocol is a generalized procedure based on established Finkelstein reaction principles.

Materials:

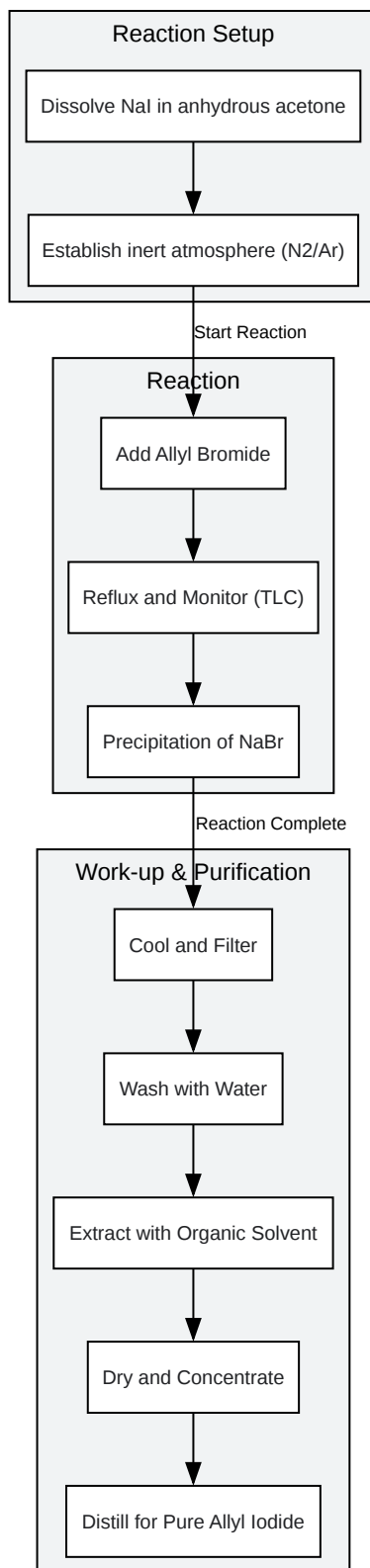
- Allyl bromide
- Sodium iodide
- Acetone (anhydrous)
- Nitrogen or Argon gas

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone. The flask should be under an inert atmosphere (nitrogen or argon).
- **Addition of Allyl Bromide:** Slowly add allyl bromide to the stirred solution of sodium iodide in acetone.
- **Reaction:** Heat the reaction mixture to reflux and maintain for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC). The formation of a white precipitate (sodium bromide) will be observed.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash with an equal volume of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude **allyl iodide**.
- **Purification:** The crude product can be further purified by distillation.

Below is a diagram illustrating the workflow of the Finkelstein reaction for the synthesis of **Allyl Iodide**.



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Finkelstein Reaction Workflow for **Allyl iodide** Synthesis.

Applications in Pharmaceutical and Chemical Synthesis

Allyl iodide is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.^{[4][7]} Its high reactivity makes it an excellent precursor for introducing the allyl group into various molecular scaffolds.

N-alkyl-2-pyrrolidones are important intermediates in pharmaceutical chemistry. **Allyl iodide** can be used to introduce the allyl group onto the nitrogen atom of a pyrrolidone ring system.

Sorbic acid and its esters are used as antimicrobial preservatives in food and pharmaceutical formulations.^[8] **Allyl iodide** can be utilized in the synthesis of allyl sorbate.

Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis of 5,5-disubstituted barbituric acids can involve the use of **allyl iodide** to introduce an allyl group at the 5-position of the barbituric acid core.^[4]

Experimental Protocol: Synthesis of 5-Allyl-5-Substituted Barbituric Acid (Generalized)

This protocol outlines a general procedure for the allylation of a 5-monosubstituted barbituric acid.

Materials:

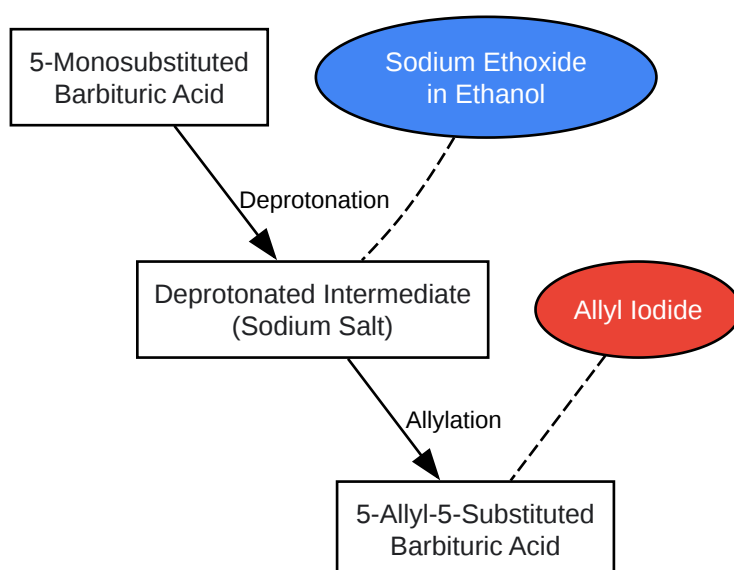
- 5-monosubstituted barbituric acid
- Sodium ethoxide
- Ethanol (anhydrous)
- **Allyl iodide**
- Reflux apparatus

- Stirring equipment
- Acid for neutralization (e.g., HCl)

Procedure:

- Deprotonation: Dissolve the 5-monosubstituted barbituric acid in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol to deprotonate the C-5 position, forming the corresponding sodium salt.
- Alkylation: To the resulting solution, add **allyl iodide** dropwise with stirring.
- Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
- Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.
- Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be recrystallized from an appropriate solvent to yield the pure 5-allyl-5-substituted barbituric acid.

The following diagram illustrates the general synthetic pathway for 5,5-disubstituted barbituric acids using **allyl iodide**.



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Synthesis of 5,5-disubstituted barbituric acids.

Allyl iodide is also employed in the synthesis of organometallic catalysts.^[4] The allyl ligand is a versatile component in many catalytic systems used in a variety of organic transformations.

Safety, Handling, and Storage

Allyl iodide is a hazardous chemical and must be handled with appropriate safety precautions.

- **Hazards:** It is a flammable liquid and vapor, and it is fatal if swallowed.^{[1][9]} It causes severe skin burns and eye damage.^{[1][9]} It is also light and air-sensitive.^[1]
- **Handling:** Use in a well-ventilated area, preferably in a fume hood.^[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[1] Ground and bond containers when transferring material to prevent static discharge.^[1]
- **Storage:** Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.^[1] It should be stored under refrigeration and protected from light.^{[1][9]} Keep the container tightly closed when not in use.^[1]

Quantitative Safety and Physical Data:

Property	Value
CAS Number	556-56-9
Molecular Formula	C ₃ H ₅ I
Molecular Weight	167.98 g/mol
Boiling Point	102-103 °C
Melting Point	-99 °C
Density	1.837 g/mL at 25 °C
Flash Point	18 °C
Refractive Index	n _{20/D} 1.554

Data sourced from various supplier safety data sheets.

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